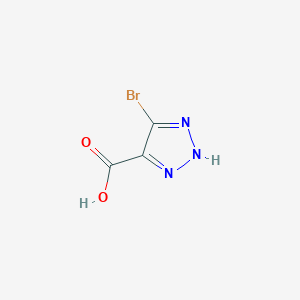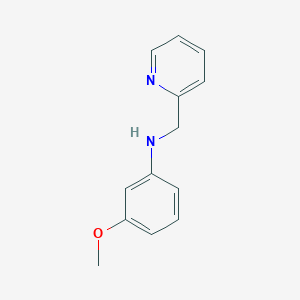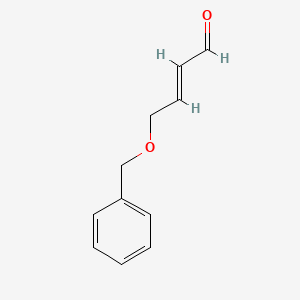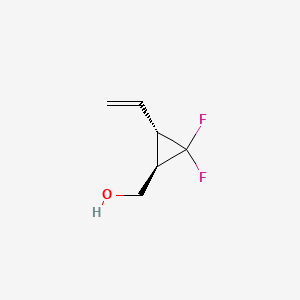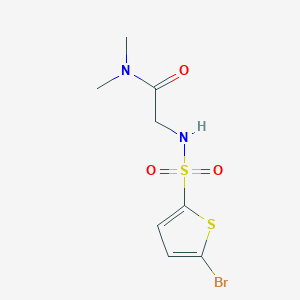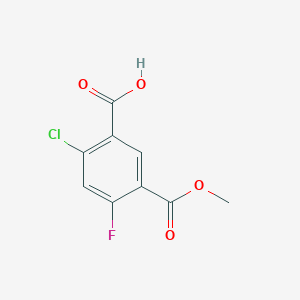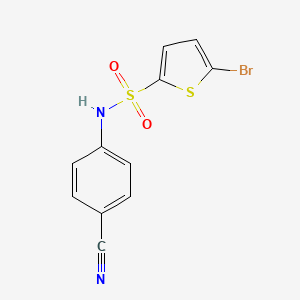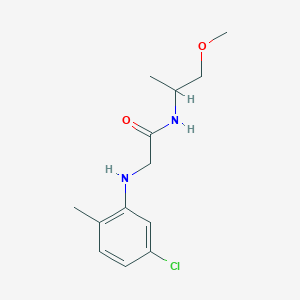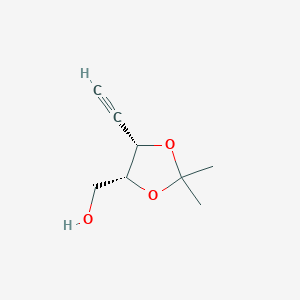
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is a chiral compound with a unique structure that includes an ethynyl group and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral diol with an acetylenic compound under acidic conditions to form the dioxolane ring. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
化学反应分析
Types of Reactions
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
科学研究应用
Chemistry
In chemistry, ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its chiral nature makes it a useful intermediate in the development of pharmaceuticals that require specific stereochemistry for activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and the manufacture of fine chemicals.
作用机制
The mechanism of action of ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloadditions, which can lead to the formation of new chemical bonds and structures. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
相似化合物的比较
Similar Compounds
(2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one: This compound shares a similar dioxolane ring structure but differs in its substituents and overall reactivity.
(2S,3R,4R,5S,6R)-2-(4-choloro-3-(4-((S)-tetrahydrofuran-3yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Another compound with a similar chiral center but different functional groups.
Uniqueness
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is unique due to its combination of an ethynyl group and a dioxolane ring, which imparts distinct reactivity and potential applications. Its chiral nature and functional groups make it a versatile compound in various fields of research and industry.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
[(4R,5S)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h1,6-7,9H,5H2,2-3H3/t6-,7+/m0/s1 |
InChI 键 |
WVBSRHKZWGFGDO-NKWVEPMBSA-N |
手性 SMILES |
CC1(O[C@@H]([C@@H](O1)C#C)CO)C |
规范 SMILES |
CC1(OC(C(O1)C#C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


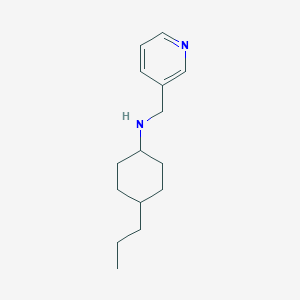
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

